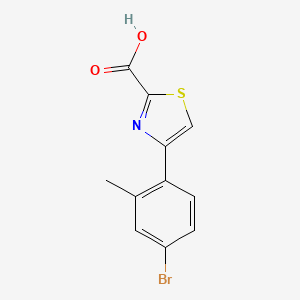
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a chloromethyl group at the 6 position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative that has suitable substituents at the 2 and 4 positions.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Chloromethylation: The chloromethyl group is introduced at the 6 position using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
化学反応の分析
Types of Reactions
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Benzyloxy groups converted to aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
科学的研究の応用
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to interact with biological targets.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine depends on its application:
In Organic Synthesis: Acts as a building block for the construction of more complex molecules.
In Medicinal Chemistry: May interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
類似化合物との比較
Similar Compounds
2,4-Dimethoxy-6-(chloromethyl)pyridine: Similar structure but with methoxy groups instead of benzyloxy groups.
2,4-Dibenzyloxy-6-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
2,4-Bis(benzyloxy)-6-(chloromethyl)pyridine is unique due to the presence of both benzyloxy and chloromethyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
特性
分子式 |
C20H18ClNO2 |
|---|---|
分子量 |
339.8 g/mol |
IUPAC名 |
2-(chloromethyl)-4,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C20H18ClNO2/c21-13-18-11-19(23-14-16-7-3-1-4-8-16)12-20(22-18)24-15-17-9-5-2-6-10-17/h1-12H,13-15H2 |
InChIキー |
SCBVKCXYAXHPAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)OCC3=CC=CC=C3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(6-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14852244.png)
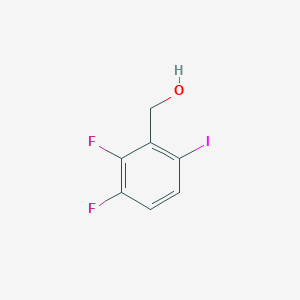
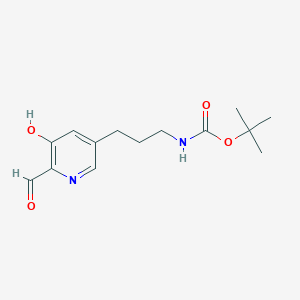
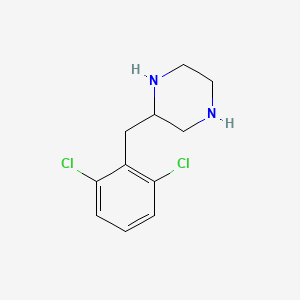
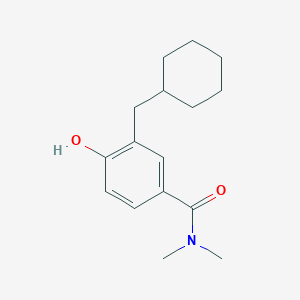
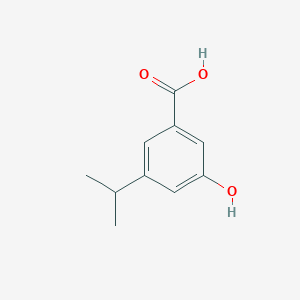
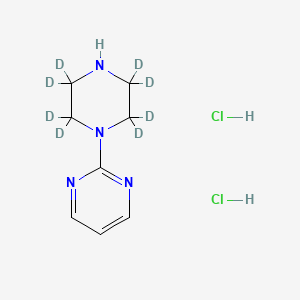

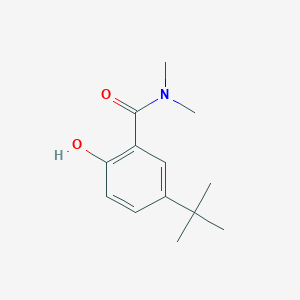
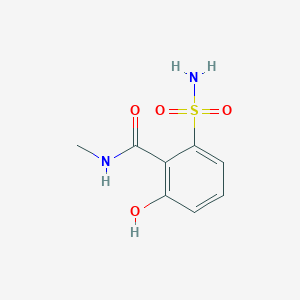
![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)
